molecular formula C10H16O2 B1144134 1,4-Diallyloxy-2-butene CAS No. 19398-43-7

1,4-Diallyloxy-2-butene

Cat. No. B1144134
CAS RN: 19398-43-7
M. Wt: 168.23
InChI Key:
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Description

“1,4-Diallyloxy-2-butene” is a chemical compound with the molecular formula C10H16O2 . It contains a total of 28 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The molecule has 27 bonds in total, which include 11 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .


Synthesis Analysis

The synthesis of “this compound” could potentially be related to the hydrogenation of 2-butyne-1,4-diol . Efficient catalyst systems based on Pd–P particles have been proposed for the chemoselective hydrogenation of 2‑butyne-1,4-diol . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion .


Molecular Structure Analysis

The molecular structure of “this compound” includes 27 bonds in total, 11 of which are non-Hydrogen bonds. It also contains 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 aliphatic ethers .


Chemical Reactions Analysis

The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions forming other side products along with cis-2-butene-1,4-diol and butane-1,4-diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H16O2), molecular weight (168.23), and the fact that it contains a total of 28 atoms .

Mechanism of Action

The mechanism of action for “1,4-Diallyloxy-2-butene” could potentially be related to the hydrogenation of 2-butyne-1,4-diol . The introduction of phosphorus into the composition of palladium nanoparticles affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .

Safety and Hazards

While specific safety and hazard data for “1,4-Diallyloxy-2-butene” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research could potentially focus on the use of “1,4-Diallyloxy-2-butene” in the field of DNA-binding proteins. For instance, photo-caged 2-butene-1,4-dial has been reported as an efficient photo-crosslinker for trapping DNA-binding proteins .

properties

IUPAC Name

(E)-1,4-bis(prop-2-enoxy)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGUJQRPIYOYMY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC=CCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC/C=C/COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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